

# physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-Bromo-1-(difluoromethyl)-2-fluorobenzene

**Cat. No.:** B1272001

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An In-Depth Technical Guide to **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (CAS: 749932-17-0) for Advanced Chemical Synthesis

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## Introduction: The Strategic Value of a Trifunctional Aromatic Building Block

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, binding affinity, and bioavailability. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a uniquely functionalized aromatic compound that stands at the confluence of several critical synthetic handles. Its structure, featuring a reactive C-Br bond for cross-coupling, a metabolically robust difluoromethyl ( $\text{CHF}_2$ ) group, and a modulating aromatic fluorine atom, makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

The  $\text{CHF}_2$  group, in particular, is of high interest as it can act as a bioisostere of hydroxyl, thiol, or amine groups, offering unique hydrogen-bond donating capabilities while being significantly more stable to oxidative metabolism. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and synthetic applications of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**, offering researchers and drug development professionals the technical insights required to effectively leverage this potent building block.

## Section 1: Core Physicochemical and Identification Properties

Accurate identification and understanding of a reagent's physical properties are fundamental to its successful application in synthesis. **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is a colorless liquid at ambient temperature. Its key properties and identifiers are summarized below.

Property	Value	Source(s)
CAS Number	749932-17-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrF <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	225.01 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Liquid	<a href="#">[2]</a> <a href="#">[3]</a>
Density	1.676 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	199 °C	<a href="#">[4]</a>
Refractive Index	n <sub>20/D</sub> 1.495	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	76.7 °C (170.1 °F)	<a href="#">[2]</a> <a href="#">[3]</a>
InChI Key	WRTTUKLMUOEXBS-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[3]</a>
SMILES	FC(F)c1ccc(Br)cc1F	<a href="#">[2]</a> <a href="#">[3]</a>

## Section 2: Spectroscopic Analysis and Characterization (Predictive)

While a publicly available, fully assigned spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.

### Predicted <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR Parameters

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity & Coupling Constants (J)	Rationale & Notes
$^1\text{H}$ NMR	~6.8 – 7.8	Complex Multiplets (3H, Ar-H)	The three aromatic protons will exhibit complex splitting due to H-H and H-F couplings.
	~6.6 – 7.2	Triplet (1H, $\text{CHF}_2$ )	The proton of the difluoromethyl group will appear as a triplet due to coupling with the two equivalent fluorine atoms ( $^2\text{JHF} \approx 50\text{-}60\text{ Hz}$ ).
$^{13}\text{C}$ NMR	~100 – 165	Multiple signals (Ar-C)	Aromatic carbons will show complex splitting due to $^1\text{JCF}$ , $^2\text{JCF}$ , and $^3\text{JCF}$ couplings. The carbon attached to bromine (C-Br) will be shifted upfield due to the "heavy atom effect". <sup>[5]</sup>
	~110 – 120	Triplet ( $\text{CHF}_2$ )	The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond coupling to the two fluorine atoms ( $^1\text{JCF} \approx 235\text{-}245\text{ Hz}$ ).
$^{19}\text{F}$ NMR	~(-105) – (-125)	Multiplet (Ar-F)	The aromatic fluorine signal will be a complex multiplet due

~(-110) – (-130)

Doublet of triplets or  
complex multiplet  
(CHF<sub>2</sub>)

to couplings to nearby  
aromatic protons.

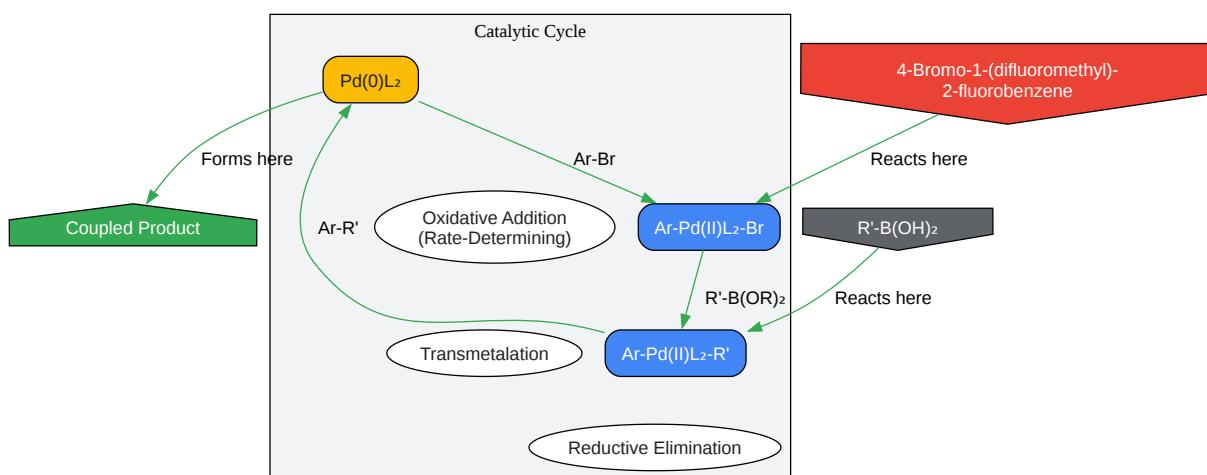
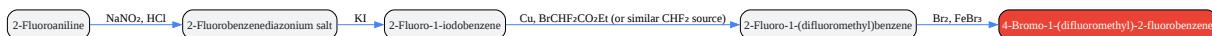
The two equivalent  
difluoromethyl  
fluorines will appear  
as a doublet due to  
coupling with the  
proton (<sup>2</sup>J<sub>HF</sub> ≈ 50-60  
Hz) and may show  
further small couplings  
to the aromatic ring  
protons and fluorine.

## Section 3: Synthetic Strategies

The synthesis of **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** is not widely detailed in standard literature. However, a logical retrosynthetic analysis suggests several viable pathways leveraging known transformations. A plausible forward synthesis would involve the introduction of the difluoromethyl group onto a pre-functionalized benzene ring, followed by selective bromination.

## Proposed Synthetic Workflow

A robust approach would start with 2-fluoroaniline, proceeding through a Sandmeyer reaction to install the difluoromethyl group precursor, followed by bromination.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for coupling arylboronic acids with **4-Bromo-1-(difluoromethyl)-2-fluorobenzene**. It is adapted from established procedures for structurally similar substrates. [6] I. Reagent and System Preparation

- To a flame-dried Schlenk flask under an argon atmosphere, add the arylboronic acid (1.2-1.5 equivalents), a suitable base such as K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equivalents), and the

palladium catalyst system. A highly effective system for such substrates is a combination of  $\text{Pd}_2(\text{dba})_3$  (1-2 mol%) and a sterically demanding phosphine ligand like SPhos or XPhos (2-4 mol%).

- Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

## II. Reaction Execution

- Under a positive pressure of argon, add **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** (1.0 equivalent).
- Via syringe, add a degassed solvent system. A mixture of an organic solvent like dioxane or toluene with water (e.g., 10:1 ratio) is typically effective.
- Stir the reaction mixture vigorously and heat to 80-100 °C.
- Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-24 hours).

## III. Work-up and Purification

- Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.

This selective reactivity also extends to other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings, making this building block a versatile platform for introducing the 2-fluoro-4-(difluoromethyl)phenyl motif. [7]

## Section 5: Applications in Drug Discovery and Agrochemicals

The 2-fluoro-4-(difluoromethyl)phenyl moiety is a valuable pharmacophore. The fluorine atom at the 2-position can modulate pKa and conformation, while the difluoromethyl group at the 4-position enhances metabolic stability and can participate in hydrogen bonding with target proteins.

This building block is an ideal starting point for synthesizing:

- Kinase Inhibitors: Many kinase inhibitors feature a biaryl or heteroaryl-aryl core, readily accessible via Suzuki coupling.
- GPCR Modulators: Amine-containing GPCR ligands can be synthesized via Buchwald-Hartwig amination.
- Advanced Agrochemicals: The unique electronic properties imparted by the fluorine substituents are beneficial in the design of novel herbicides and pesticides. [8]

## Section 6: Safety, Handling, and Storage

As a reactive chemical intermediate, **4-Bromo-1-(difluoromethyl)-2-fluorobenzene** must be handled with appropriate precautions.

### GHS Hazard Information

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.

Source: Sigma-Aldrich [2][3]

### **Recommended Handling Protocol**

- Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.
- Dispensing: As a liquid, dispense using a syringe or pipette. Avoid generating aerosols.
- Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

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- To cite this document: BenchChem. [physical and chemical properties of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272001#physical-and-chemical-properties-of-4-bromo-1-difluoromethyl-2-fluorobenzene>]

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